molecular formula C16H19BrN2O4 B6348769 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-73-0

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348769
CAS No.: 1326812-73-0
M. Wt: 383.24 g/mol
InChI Key: UQKSXWYOWWEQQO-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of a bromobenzoyl group and a spirocyclic framework contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the spirocyclic intermediate with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the spirocyclic nitrogen atoms and the carboxylic acid group.

    Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium complexes).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, making it a potent compound for targeted applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Uniqueness

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is unique due to its specific substitution pattern and spirocyclic structure

Properties

IUPAC Name

4-(4-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSXWYOWWEQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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